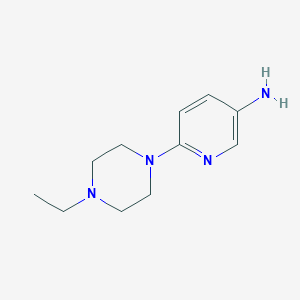

6-(4-Ethylpiperazin-1-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-ethylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-14-5-7-15(8-6-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBDKBIRGSSPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine and Piperazine Scaffolds in Modern Organic Chemistry

The pyridine (B92270) and piperazine (B1678402) scaffolds are two of the most important heterocyclic structures in modern organic chemistry, particularly in the field of medicinal chemistry. nih.govresearchgate.net

Pyridine , a six-membered aromatic ring containing one nitrogen atom, is a fundamental building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other functional materials. fiveable.mebiosynce.comnih.gov Its unique chemical properties, including its aromaticity and basicity, make it a versatile component in organic synthesis. biosynce.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which can be crucial for the biological activity of a molecule. fiveable.me Furthermore, the pyridine ring is a common feature in many essential biomolecules, such as the coenzyme NAD+, which plays a vital role in cellular energy production. fiveable.me

Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This scaffold is considered "privileged" in drug discovery due to its frequent appearance in biologically active compounds. nih.govnih.gov The piperazine moiety can significantly improve the pharmacokinetic properties of a drug candidate, such as its solubility and bioavailability, due to the basic nature of its nitrogen atoms. nih.govnih.gov The ability to easily modify the piperazine ring at its two nitrogen atoms allows medicinal chemists to fine-tune the pharmacological profile of a molecule. nbinno.comnbinno.com Piperazine derivatives are found in a broad range of therapeutic agents, including antipsychotics, antidepressants, and anticancer drugs. nih.govnbinno.com

The combination of these two scaffolds in a single molecule, as seen in 6-(4-ethylpiperazin-1-yl)pyridin-3-amine, offers a powerful strategy for the development of new chemical entities with desirable biological activities and drug-like properties.

Contextualizing 6 4 Ethylpiperazin 1 Yl Pyridin 3 Amine Within Heterocyclic Amine Research

Heterocyclic amines, particularly aminopyridines, are a class of compounds that have been extensively studied for their diverse pharmacological activities. researchgate.netresearchgate.net The position of the amine group on the pyridine (B92270) ring can significantly influence the compound's physical and chemical properties, as well as its biological activity. researchgate.net Aminopyridine derivatives are known to interact with a variety of enzymes and receptors, leading to a wide range of biological and pharmacological effects. researchgate.netrsc.org

The compound 6-(4-ethylpiperazin-1-yl)pyridin-3-amine belongs to the family of 3-aminopyridines. Research into aminopyridine derivatives has led to the development of novel inhibitors for various biological targets, including kinases, which are crucial in cancer therapy. nih.gov The introduction of a piperazine (B1678402) substituent, in this case, an ethylpiperazine group, at the 6-position of the pyridine ring is a common strategy in medicinal chemistry to enhance a compound's properties. The piperazine moiety can improve aqueous solubility and provides a point for further chemical modification to optimize binding to a biological target. nih.gov

The specific arrangement of the pyridine ring, the amine group, and the ethylpiperazine moiety in this compound makes it a valuable intermediate in the synthesis of more complex molecules. For instance, similar structures serve as key building blocks for potent and selective inhibitors of various protein kinases. The amine group can be used as a handle for further reactions, such as amide bond formation, to build larger and more complex molecules.

Overview of the Compound S Academic Research Trajectory and Contributions

Classes of Chemical Reactions Employed in Synthesis

The construction of this compound and its analogs relies on a toolbox of well-established chemical reactions. These reactions are chosen for their reliability, efficiency, and compatibility with the sensitive functional groups present in the target molecule.

Nucleophilic Substitution Reactions (e.g., Nucleophilic Aromatic Substitution on Pyridine Systems)

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyridines. nih.gov The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. stackexchange.commatanginicollege.ac.in This reactivity is often exploited to introduce the piperazine moiety onto the pyridine core.

In a typical SNAr approach to a 6-(piperazin-1-yl)pyridin-3-amine (B37947) derivative, a pyridine ring bearing a suitable leaving group (e.g., a halogen) at the 6-position is reacted with piperazine or a protected version thereof. The presence of an electron-withdrawing group, such as a nitro group, at the 3- or 5-position can further activate the ring towards nucleophilic attack. nih.gov For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with excess piperazine proceeds via an SNAr mechanism to yield 1-(5-nitropyridin-2-yl)piperazine. nih.gov Subsequent reduction of the nitro group would then provide the corresponding 3-amino derivative.

The regioselectivity of SNAr on substituted pyridines can be influenced by the nature and position of the substituents as well as the reaction conditions, such as the solvent. researchgate.net For example, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, bulky substituents at the 3-position can direct the incoming nucleophile to the 6-position. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyridine Systems

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield |

| 2-Chloro-3-nitropyridine (B167233) | Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | Acetonitrile (B52724), reflux, 12 h | 65% nih.gov |

| 5-Bromo-2-nitropyridine | Piperazine | 1-(6-Nitropyridin-3-yl)piperazine | DMSO, 80°C, 5 h | 94.8% chemicalbook.com |

| 2,6-Dichloro-3-(trifluoromethyl)pyridine | 1-Methylpiperazine | 2-Chloro-6-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)pyridine | Acetonitrile | 9:1 ratio (6-isomer vs. 2-isomer) researchgate.net |

Carbon-Nitrogen (C-N) Bond Formation Reactions

Modern cross-coupling reactions have become powerful tools for the formation of C-N bonds in the synthesis of complex molecules, including those containing the 6-(piperazin-1-yl)pyridin-3-amine scaffold. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly noteworthy for its broad substrate scope and functional group tolerance. researchgate.net

This reaction can be employed to couple a piperazine derivative with a halopyridine. For the synthesis of this compound, one could envision a route where a protected 3-aminopyridine (B143674) bearing a halogen at the 6-position is coupled with 1-ethylpiperazine (B41427) using a palladium catalyst and a suitable phosphine (B1218219) ligand. Alternatively, 6-halopyridin-3-amine could be coupled with a protected piperazine, followed by N-alkylation.

The synthesis of related compounds, such as imatinib (B729) and nilotinib, often involves a C-N bond formation step between a pyrimidine (B1678525) derivative and an aniline. google.com For example, the nitropyrimidine intermediate in the synthesis of imatinib can be formed through a C-N bond formation between 2-chloro-4-(pyridin-3-yl)pyrimidine (B1279729) and 2-methyl-5-nitroaniline. google.com

Table 2: Examples of C-N Bond Formation Reactions

| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Product |

| Aryl chlorides | Piperazine | Ni(0) / 2,2'-bipyridine | N-Arylpiperazines researchgate.net |

| 7H-pyrrolo[2,3-d]pyrimidine derivative | Substituted Piperazines | Tetrakis(triphenylphosphine)palladium(0) | Substituted Piperazin-1-yl-7H-pyrrolo[2,3-d] pyrimidines researchgate.net |

| 2-Chloro-4-(pyridin-3-yl)pyrimidine | 2-Methyl-5-nitroaniline | N/A | N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine google.com |

Alkylation Reactions (e.g., N-alkylation of Piperazine Moiety)

Once the piperazine ring is attached to the pyridine core, the final ethyl group on the distal nitrogen is typically introduced via an N-alkylation reaction. nih.gov This can be achieved by treating the secondary amine of the piperazine with an ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base to neutralize the resulting hydrohalic acid. nih.gov

To avoid dialkylation, which can be a significant side reaction with piperazine, several strategies can be employed. Using a large excess of piperazine can favor monoalkylation. researchgate.net Alternatively, one of the nitrogen atoms of the piperazine can be protected with a group like tert-butoxycarbonyl (Boc), allowing for selective alkylation of the unprotected nitrogen. researchgate.net The protecting group is then removed in a subsequent step.

The formation of monopiperazinium salts has also been shown to yield excellent results for N-monoalkylation, effectively preventing the formation of N,N'-dialkylated byproducts. google.com

Table 3: Methods for N-Alkylation of Piperazine

| Piperazine Derivative | Alkylating Agent | Conditions | Key Feature |

| Piperazine (excess) | Alkyl halide | Reflux in pyridine | Excess piperazine favors monoalkylation researchgate.net |

| 1-Boc-piperazine | Alkyl halide | Base (e.g., K₂CO₃) in acetone | Protection-alkylation-deprotection sequence researchgate.net |

| Monopiperazinium salt | Alkylating agent | Organic or aqueous organic solvent | Excellent yields of N-monoalkylated product google.com |

| Secondary amine | Alkyl bromide | N/A | Synthesis of propyl piperazine intermediate nih.gov |

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for forming C-N bonds and is a key strategy for introducing the ethyl group onto the piperazine nitrogen. nih.govnih.gov This two-step, one-pot process involves the reaction of a secondary amine (the piperazine moiety) with an aldehyde (acetaldehyde) to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. nih.gov

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity. nih.gov Other reducing agents like sodium cyanoborohydride (NaCNBH₃) are also effective. nih.gov This method is advantageous as it often proceeds under mild conditions and avoids the use of harsh alkylating agents.

Reductive amination has been utilized in the synthesis of various N-alkylpiperazine-containing compounds. nih.govresearchgate.net For example, it has been applied in the synthesis of piperazine-based compounds conjugated to humanized ferritin, where a piperazine derivative is reacted with a ketone in the presence of sodium triacetoxyborohydride. nih.gov

Reduction of Carboxyamides in Piperazine Synthesis

The reduction of a carboxamide functional group is another effective method for the N-alkylation of the piperazine moiety. nih.gov In this approach, the piperazine nitrogen is first acylated with an acetyl group (e.g., using acetyl chloride or acetic anhydride) to form an N-acetylpiperazine derivative. This amide is then reduced to the corresponding N-ethylpiperazine.

Catalytic and Enzymatic Synthetic Approaches

In recent years, there has been a growing interest in the development of more sustainable and efficient synthetic methods, including catalytic and enzymatic approaches.

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of N-heterocycles. organic-chemistry.org As discussed in the context of C-N bond formation, palladium- and nickel-catalyzed reactions are highly effective for constructing the arylpiperazine linkage. researchgate.netresearchgate.net Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of C-H functionalized piperazines, offering a green approach that can be performed under mild conditions. mdpi.com A photocatalytic method for the synthesis of a precursor to palbociclib, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, has been developed using an acridine (B1665455) salt as a photocatalyst, which avoids the use of heavy metals. google.com

Enzymatic synthesis offers the potential for high stereoselectivity and environmentally benign reaction conditions. While specific enzymatic routes to this compound are not extensively documented, chemo-enzymatic approaches have been developed for the asymmetric dearomatization of activated pyridines to produce stereochemically defined piperidines. whiterose.ac.uk Such strategies, which may involve enzymes like amine oxidases and ene-imine reductases, could potentially be adapted for the synthesis of chiral piperazine derivatives. The use of biocatalysis in organic synthesis is a rapidly advancing field that holds promise for the future development of novel and efficient routes to complex pharmaceutical intermediates.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. acs.org This methodology is widely used for the synthesis of N-arylpiperazines by coupling a piperazine derivative with an aryl halide or triflate. In the context of synthesizing the target compound, this would typically involve reacting a halopyridine, such as 6-chloropyridin-3-amine or a protected version, with N-ethylpiperazine. The versatility of palladium catalysis allows for the modular synthesis of a wide range of substituted piperazines and related nitrogen heterocycles under mild conditions. nih.gov These reactions generally provide good to excellent yields with a high degree of control over the final product structure. nih.gov The catalyst system usually consists of a palladium precursor and a specialized ligand, which is crucial for the reaction's efficiency. acs.org

Table 1: Representative Conditions for Palladium-Catalyzed Amination

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | High |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Good to High |

| Pd(DMSO)₂(TFA)₂ | None (aerobic) | N/A | N/A | N/A |

This table presents generalized conditions based on typical Buchwald-Hartwig amination protocols. Specific yields and conditions vary based on substrates.

Copper-Mediated Reactions (e.g., Copper(I) and Copper(II) Catalysis for C-N Bond Formation)

Copper-catalyzed reactions, such as the Ullmann condensation, represent a classic and still relevant method for C-N bond formation. researchgate.net These reactions are particularly effective for the amination of aryl halides, including chloropyridines, to produce aminopyridines. researchgate.netresearchgate.net The synthesis can be performed using various copper(I) and copper(II) salts as catalysts. researchgate.net For instance, the reaction of a 6-halopyridin-3-amine precursor with N-ethylpiperazine in the presence of a copper catalyst would yield the desired product. Modern protocols often utilize ligands to improve catalyst performance and allow for milder reaction conditions. Copper-mediated C-H amination has also emerged as a direct method to introduce amino groups onto aromatic rings. semanticscholar.org

Table 2: Examples of Copper Catalysts in C-N Bond Formation

| Copper Source | Ligand | Base | Solvent | Temperature (°C) |

| Cu₂O | DMEDA | K₂CO₃ | Ethylene Glycol | 60-100 |

| CuI | Proline | K₂CO₃ | DMSO | 90 |

| CuOAc | None | K₂HPO₄ | DMSO | 90 |

This table illustrates common components in copper-catalyzed amination reactions. DMEDA = N,N'-Dimethylethylenediamine. researchgate.netsemanticscholar.org

Chemo-Enzymatic Synthesis Using Biocatalysts (e.g., Transaminases in Aqueous Media)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Transaminases (TAs), in particular, are valuable enzymes for the synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net In a chemo-enzymatic approach, a ketone precursor of the aminopyridine could be converted to the corresponding amine with high enantioselectivity. mdpi.com This process occurs in aqueous media under mild conditions. nih.gov The use of ω-transaminases is especially advantageous as they can accept substrates without a carboxyl group, broadening their applicability for producing various amine compounds. mdpi.com This method is particularly useful for introducing the 3-amino group onto the pyridine ring at a specific stage of the synthesis.

Table 3: Key Aspects of Transaminase-Mediated Synthesis

| Enzyme Class | Cofactor | Amine Donor | Reaction Medium | Key Advantage |

| ω-Transaminase (ω-TA) | Pyridoxal 5'-phosphate (PLP) | Isopropylamine, L-Alanine | Aqueous Buffer | High stereoselectivity, Mild conditions |

This table summarizes the typical setup for a biocatalytic transamination reaction. mdpi.comnih.gov

Specific Reaction Mechanisms and Conditions

Beyond general methodologies, specific and novel reaction mechanisms provide unique pathways to construct and modify the piperazine and pyridine moieties found in this compound.

Exploitation of DABCO-Mediated C-N Bond Cleavage for Piperazine Ring Expansion

A clever strategy for synthesizing N-substituted piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgnih.gov In this approach, DABCO is first activated by reacting with an electrophile, such as an aryl halide, to form a quaternary ammonium (B1175870) salt. researchgate.net This activated intermediate is then susceptible to nucleophilic attack, which results in the cleavage of one of the C-N bonds within the DABCO cage structure, leading to the formation of a functionalized N-ethyl piperazine derivative. researchgate.netresearchgate.net This method provides a modular route to various piperazine compounds by varying the activating agent and the nucleophile. rsc.orgmdpi.com

Table 4: DABCO C-N Bond Cleavage Strategy

| Activating Reagent | Nucleophile | Resulting Piperazine Moiety |

| Aryl Halides | Amines, Alcohols, Thiols | N-Aryl-N'-ethyl-piperazine |

| Alkyl Halides | Various Nucleophiles | N-Alkyl-N'-ethyl-piperazine |

| Benzynes | Various Nucleophiles | N-Aryl-N'-ethyl-piperazine |

This table outlines the components used in the DABCO ring-opening strategy for synthesizing substituted piperazines. rsc.orgresearchgate.netresearchgate.net

Radical Cyclization Approaches for Heterocycle Formation

Radical cyclization offers a powerful method for constructing heterocyclic rings, including piperazines and dihydrofurans containing a piperazine substituent. nih.govnih.gov These reactions typically involve the generation of a radical species that then undergoes an intramolecular cyclization. acs.org For example, a manganese(III) acetate (B1210297) mediated oxidative radical cyclization can be used to synthesize novel piperazine-containing dihydrofuran compounds from unsaturated piperazine derivatives. nih.gov This approach allows for the formation of complex cyclic systems under specific reaction conditions, often with good regioselectivity. nih.gov The key step is the formation of a carbon-centered radical which then adds to an internal double bond to form the ring. acs.org

Table 5: Radical Cyclization for Heterocycle Synthesis

| Radical Initiator | Substrate Type | Resulting Heterocycle |

| Mn(OAc)₃ | Unsaturated diacyl piperazines | Piperazine-containing dihydrofurans |

| Photoredox Catalyst | Serine-derived phosphite | Alanine radical for Giese addition |

This table provides examples of radical-based strategies for synthesizing or modifying heterocyclic structures. nih.govacs.org

Metal-Free Amidation Reactions

To avoid the use of transition metals, metal-free amidation reactions have been developed as an alternative for forming amide bonds, which can be precursors to amines. nih.gov One such method involves the oxidative amidation of aldehydes with aminopyridines using aqueous hydrogen peroxide as a green oxidant. rsc.orgrsc.orgresearchgate.net This reaction proceeds in water without the need for any catalysts or additives, making it an environmentally benign option. rsc.org While this directly forms an amide rather than an amine, the resulting N-(pyridin-3-yl) amide can be subsequently reduced to the corresponding amine. Another approach involves the direct C-N bond formation between a chloropyridine and an amide under refluxing conditions, also avoiding the need for a metal catalyst. researchgate.net

Table 6: Conditions for Metal-Free Amidation

| Reactants | Oxidant/Conditions | Solvent | Key Feature |

| Aldehyde + Aminopyridine | aq. H₂O₂ | Water | Environmentally benign, no catalyst needed |

| Chloropyridine + Amide | Reflux | Amide as solvent | Transition-metal-free C-N coupling |

This table highlights two distinct metal-free approaches for creating nitrogen-containing compounds relevant to the target structure's synthesis. researchgate.netrsc.org

Optimization of Solvent Systems and Reaction Parameters (e.g., Temperature, pH)

The efficiency and outcome of synthetic reactions are highly dependent on the chosen solvent system and reaction parameters such as temperature and pH. For the synthesis of pyridine derivatives, including this compound, the optimization of these factors is critical to maximize yield and minimize the formation of byproducts.

Solvent Systems: The choice of solvent is crucial in nucleophilic aromatic substitution (SNAr) reactions, a common method for synthesizing substituted pyridines. Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often employed as they can effectively solvate cations while leaving the nucleophile relatively free, thus enhancing its reactivity. wikipedia.org In some syntheses of related pyridine derivatives, solvents such as acetonitrile have been utilized, particularly in reactions involving piperazine and chloronitropyridines. nih.gov The use of aqueous media, sometimes in conjunction with a pH-controlled environment, is also being explored as a greener alternative. For instance, the Guareschi–Thorpe synthesis of pyridines has been successfully performed in a green buffer system and a pH-controlled aqueous medium with ammonium carbonate. rsc.org

Temperature: Reaction temperature significantly influences the rate of reaction. For many nucleophilic aromatic substitution reactions involving halogenated pyridines, elevated temperatures are necessary to overcome the activation energy barrier. For example, the reaction of 2-chloro-3-nitropyridine with piperazine is typically carried out under reflux conditions in acetonitrile for an extended period. nih.gov However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of unwanted side products. Therefore, careful control and optimization of the reaction temperature are essential. In some cases, reactions are conducted at specific temperatures, such as 80 °C, to achieve the desired outcome. rsc.org

pH: The pH of the reaction medium can be a critical parameter, especially in reactions involving amines. The nucleophilicity of amines is pH-dependent; in acidic conditions, the amine can be protonated, rendering it non-nucleophilic. Conversely, a basic medium can deprotonate the amine, enhancing its nucleophilicity. In the synthesis of aminopyridines from nitropyridines via electrochemical reduction, an acidic solution is utilized. google.com The use of bases like potassium carbonate is also common in reactions involving the alkylation of piperazine derivatives. nih.gov The optimization of pH is therefore a key consideration in maximizing the yield and purity of the desired product.

Examples of Optimized Reaction Conditions

| Reaction Type | Solvent | Temperature | Other Conditions | Reference |

| Nucleophilic Aromatic Substitution | Acetonitrile | Reflux | Excess piperazine | nih.gov |

| Guareschi–Thorpe Synthesis | Water | 80 °C | Ammonium carbonate (pH control) | rsc.org |

| Electrochemical Reduction | Acidic Solution | Not specified | - | google.com |

| Alkylation of Piperazine | Acetonitrile | Reflux | Potassium carbonate (base) | nih.gov |

Precursor Compounds and Starting Materials

The synthesis of this compound relies on the strategic selection and use of specific precursor compounds and starting materials. The two primary components are a substituted piperazine and a functionalized pyridine derivative.

1-Ethylpiperazine is a key precursor in the synthesis of the target compound. chemicalbook.com It is a commercially available fine chemical that serves as an intermediate in the synthesis of various pharmaceuticals. guidechem.com The ethyl group on the piperazine nitrogen is incorporated into the final structure of this compound. The synthesis of 1-ethylpiperazine itself can be achieved through methods such as the reaction of piperazine with bromoethane. guidechem.com The purity and reactivity of the 1-ethylpiperazine used are crucial for the successful synthesis of the final product.

A common strategy for introducing the piperazine moiety onto the pyridine ring is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a halogenated nitropyridine with the substituted piperazine. wikipedia.org A frequently used starting material is a compound like 2-chloro-5-nitropyridine or 6-chloro-3-nitropyridine. The chlorine atom serves as a good leaving group, and the nitro group activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. stackexchange.com The reaction of 2-chloro-3-nitropyridine with piperazine, for instance, proceeds efficiently due to the electron-withdrawing nature of the nitro group, which makes the 2-position a strong electrophilic center for the nucleophilic attack by the piperazine nitrogen. nih.gov

Nitro-pyridine intermediates are pivotal in the synthesis of aminopyridines. The nitro group serves two main purposes. Firstly, as mentioned, it activates the pyridine ring for nucleophilic substitution reactions. nih.gov Secondly, the nitro group can be readily reduced to an amino group in a subsequent step. This reduction is a common and effective method for introducing an amino group onto the pyridine ring. semanticscholar.org

The reduction of the nitro group can be achieved using various reducing agents. A common method involves the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. semanticscholar.orgresearchgate.net This method is often preferred due to its efficiency and the relatively mild reaction conditions. Other reduction methods, such as catalytic hydrogenation or the use of other reducing metals like tin(II) chloride, can also be employed. The choice of reducing agent and conditions can be optimized to achieve high yields of the desired aminopyridine. google.com For example, the reduction of 4-nitropyridine-N-oxide with iron and aqueous mineral acids has been studied, with the yield of the resulting 4-aminopyridine (B3432731) being dependent on the acid used. semanticscholar.org

Analytical and Spectroscopic Characterization of Synthetic Products

The unambiguous identification and characterization of synthetic products like this compound are essential to confirm their structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H NMR (Proton NMR): ¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the pyridine ring, the piperazine ring, and the ethyl group. The chemical shifts (δ) of the pyridine protons would be in the aromatic region, and their splitting patterns (e.g., doublet, doublet of doublets) would reveal their substitution pattern. The protons on the piperazine ring would typically appear as multiplets in the aliphatic region, as would the methylene (B1212753) and methyl protons of the ethyl group. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR (Carbon-13 NMR): ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridine ring would be in the aromatic region, while the carbons of the piperazine and ethyl groups would appear in the aliphatic region. This technique is particularly useful for confirming the number of carbon atoms in the molecule and their general chemical environment.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further structural information by showing correlations between different nuclei. COSY spectra reveal proton-proton couplings, helping to establish the connectivity of protons within the molecule. HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached, which is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra. These advanced techniques are instrumental in confirming the precise structure of complex organic molecules.

Illustrative NMR Data for a Related Phenylpiperazine Derivative

For the related compound 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, the following spectral data has been reported: nih.gov

| Nucleus | Chemical Shift (δ) |

| ¹H NMR | Signals corresponding to aromatic and piperazine protons. |

| ¹³C NMR | Signals corresponding to aromatic and piperazine carbons. |

Note: Specific chemical shift values for this compound would require experimental determination.

Synthetic Methodologies for this compound and Related Derivatives

2 Mass Spectrometry (MS, High-Resolution Mass Spectrometry – HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental formula of a compound. For this compound, this analysis confirms the successful synthesis by verifying its molecular mass. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula from the exact mass. nih.govresearchgate.net

Typically performed using soft ionization techniques like Electrospray Ionization (ESI), the analysis of this compound would yield a prominent peak corresponding to the protonated molecule, [M+H]⁺. HRMS can distinguish this ion from others with the same nominal mass, providing strong evidence for the compound's identity. mdpi.com For example, the expected HRMS data for the protonated molecule would be presented as shown in Table 2.5.2.1.

Table 2.5.2.1: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) |

|---|

In addition to determining the molecular ion, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uksapub.org When subjected to fragmentation (e.g., in MS/MS experiments), the molecular ion of this compound would be expected to break in predictable ways. Key fragmentation pathways for this molecule include:

α-Cleavage: The bonds adjacent to the nitrogen atoms are common points of cleavage. This could lead to the loss of the ethyl group from the piperazine ring or fragmentation within the piperazine ring itself. nih.gov

Piperazine Ring Fragmentation: The piperazine ring can undergo characteristic fragmentation, often leading to the loss of ethyleneimine fragments.

Pyridine Ring Stability: The aromatic pyridine ring is relatively stable and would likely remain intact in major fragments.

Analyzing these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule—the ethyl group, the piperazine ring, and the aminopyridine core.

3 Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. libretexts.org Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. vscht.cz For this compound, the IR spectrum would display distinct absorption bands confirming the presence of its key structural features. mdpi.comnih.gov

The primary aromatic amine (–NH₂) group on the pyridine ring gives rise to several characteristic absorptions. A pair of sharp bands is typically observed in the 3500–3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N–H stretching vibrations. libretexts.orgpressbooks.puborgchemboulder.com Another important vibration for primary amines is the N–H bending (scissoring) mode, which appears in the 1650–1580 cm⁻¹ range. orgchemboulder.com

The aliphatic C–H bonds of the ethyl group and the piperazine ring produce strong stretching absorptions in the 3000–2850 cm⁻¹ region. pressbooks.pub The aromatic C–H bonds of the pyridine ring absorb at slightly higher wavenumbers, typically just above 3000 cm⁻¹. vscht.cz The spectrum also contains bands corresponding to C–N stretching vibrations. Aromatic C–N stretching is typically observed in the 1335–1250 cm⁻¹ region, while aliphatic C–N stretching (from the piperazine ring) appears between 1250–1020 cm⁻¹. orgchemboulder.com The characteristic vibrations of the pyridine ring itself (C=C and C=N stretching) are found in the 1600–1400 cm⁻¹ region. niscpr.res.in

A summary of the expected characteristic IR absorption bands for this compound is provided in Table 2.5.3.1.

Table 2.5.3.1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Aromatic Amine (Ar-NH₂) | N–H Stretch (asymmetric & symmetric) | 3500–3300 | Medium, Sharp (two bands) |

| Primary Amine | N–H Bend (scissoring) | 1650–1580 | Medium |

| Pyridine Ring | C=C and C=N Stretch | 1600–1400 | Medium to Strong |

| Pyridine Ring | Aromatic C–H Stretch | 3100–3000 | Medium |

| Piperazine & Ethyl Groups | Aliphatic C–H Stretch | 3000–2850 | Strong |

| Aromatic Amine | C–N Stretch | 1335–1250 | Strong |

4 Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. researchgate.net This method, often performed via combustion analysis, serves to verify the empirical and molecular formula of a newly synthesized substance. azom.com For this compound, with the molecular formula C₁₁H₁₈N₄, elemental analysis provides critical confirmation of its atomic composition.

The process involves combusting a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, and nitrogen oxides) are collected and quantified, allowing for the calculation of the percentage of each element in the original sample. researchgate.net To be considered analytically pure, the experimentally determined percentages for C, H, and N must closely match the theoretically calculated values, typically within a deviation of ±0.4%. nih.govacs.org

The theoretical and representative experimental values for this compound are presented in Table 2.5.4.1. Agreement between these values provides strong evidence for the compound's purity and corroborates the assigned molecular formula. nih.gov

Table 2.5.4.1: Elemental Analysis Data for C₁₁H₁₈N₄

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 64.04 | 64.15 |

| Hydrogen (H) | 8.80 | 8.75 |

5 X-ray Crystallography for Absolute Structure Determination

The analysis would be expected to reveal several key structural features. The piperazine ring would likely adopt a stable chair conformation, a common feature for such six-membered rings. researchgate.net The crystal structure would also elucidate the planarity of the pyridine ring and the relative orientation of the piperazine substituent.

Furthermore, X-ray crystallography provides invaluable insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π–π stacking. nih.goviucr.org In the crystal lattice of this compound, the primary amine group (–NH₂) is expected to act as a hydrogen-bond donor, while the pyridine and piperazine nitrogen atoms can act as hydrogen-bond acceptors, leading to the formation of a complex supramolecular network. researchgate.netiucr.org This detailed structural information is crucial for understanding the compound's physical properties and its potential interactions in a biological context.

The results of an X-ray crystallographic analysis are typically summarized in a table of crystallographic data, as exemplified in Table 2.5.5.1.

Table 2.5.5.1: Representative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/n, P-1 |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

Intrinsic Reactivity of Key Functional Groups

The reactivity of this compound is a composite of the individual characteristics of its pyridin-3-amine and 4-ethylpiperazine moieties.

Reactivity and Tautomerism of the Pyridin-3-amine Moiety

The pyridin-3-amine portion of the molecule is central to its aromatic reactivity. Aminopyridines can theoretically exist in equilibrium between two tautomeric forms: the amino form and the imino form. For 3-aminopyridine, and by extension the title compound, the amino tautomer is overwhelmingly favored in various solvents, as this form preserves the aromaticity of the pyridine ring. oup.com Studies on related acylaminopyridines have confirmed that the amino (or amido) form is the predominant species. psu.edu

The exocyclic amino group at the C-3 position is a strong electron-donating group, which activates the pyridine ring toward electrophilic attack. This amino group can also act as a nucleophile in reactions such as acylation, alkylation, and diazotization.

Nucleophilic and Basic Properties of the Piperazine Nitrogen Atoms

The this compound molecule contains three distinct nitrogen atoms that can exhibit basic and nucleophilic properties: the pyridine ring nitrogen, the piperazine nitrogen attached to the pyridine ring (N-1), and the tertiary piperazine nitrogen attached to the ethyl group (N-4).

The N-4 nitrogen of the ethylpiperazine group is the most basic and nucleophilic center in the molecule. As a tertiary aliphatic amine, its lone pair of electrons is readily available for protonation or for attacking an electrophile. nih.gov In contrast, the N-1 piperazine nitrogen is directly attached to the electron-deficient pyridine ring, which significantly reduces its basicity and nucleophilicity due to the delocalization of its lone pair into the aromatic system. nih.gov The pyridine ring nitrogen is the least basic of the three; its lone pair resides in an sp² hybrid orbital, which has more s-character than the sp³ orbitals of the aliphatic amine nitrogens, holding the electrons closer to the nucleus and making them less available for protonation. libretexts.orgstackexchange.com

| Compound (Model for Nitrogen Environment) | pKa of Conjugate Acid | Nitrogen Hybridization |

|---|---|---|

| Pyridine | 5.2 | sp² |

| Piperidine | 11.1 | sp³ |

| N-Ethylpiperazine | 9.8 (N4-H), 3.9 (N1-H) | sp³ |

Oxidation Pathways of the Compound

The compound possesses multiple sites susceptible to oxidation. The most reactive site toward oxidation is typically the tertiary amine nitrogen (N-4) of the ethylpiperazine moiety, which can be oxidized to form the corresponding N-oxide. Kinetic studies on the oxidation of piperazines have shown that they react to yield N-oxides. researchgate.net

The primary arylamine group (-NH2) is also sensitive to oxidizing agents and can undergo various transformations. Studies on the oxidation of 3-aminopyridine with reagents like peroxomonosulfuric acid indicate that the reaction mechanism involves a nucleophilic attack of the amino nitrogen on the oxidant. researchgate.net Depending on the reaction conditions and the oxidant used, this can lead to the formation of nitroso, nitro, or azo compounds, or potentially polymerization. The pyridine ring itself is generally resistant to oxidation, but under harsh conditions, it can be converted to a pyridine-N-oxide. acs.org The presence of multiple susceptible sites means that selective oxidation would require careful choice of reagents and reaction conditions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is a complex process governed by the competing electronic effects of the ring nitrogen and the substituents. The pyridine ring is inherently electron-deficient and is generally deactivated towards EAS compared to benzene (B151609). wikipedia.org This deactivation is particularly pronounced under acidic conditions, where the ring nitrogen becomes protonated.

However, the compound contains two powerful activating groups: the 3-amino group and the 6-piperazinyl group. Both are electron-donating and direct incoming electrophiles to the ortho and para positions.

The 3-amino group strongly activates the C-2, C-4, and C-6 positions.

The 6-piperazinyl group activates the C-5 position (ortho) and the C-3 position (para, already occupied).

The combined effect suggests that electrophilic attack is most likely to occur at the positions most strongly activated by the amino group, namely the C-2 and C-4 positions. The inherent deactivation of the pyridine ring means that EAS reactions may still require more forcing conditions than for a similarly substituted benzene ring. quora.com Forcing electrophilic substitution can sometimes be achieved by first converting the pyridine to its N-oxide, which activates the ring, followed by the substitution reaction and subsequent deoxygenation. wikipedia.org

Directed Derivatization and Functionalization

Functionalization of the Piperazine Moiety for Chain Extension and Substituent Introduction

Directed derivatization of this scaffold most commonly begins with its precursor, 6-(piperazin-1-yl)pyridin-3-amine. chemscene.comsigmaaldrich.com The secondary amine (N-H) of the piperazine ring in this precursor serves as a versatile nucleophilic handle for a wide range of functionalization reactions to introduce substituents and extend chains, ultimately leading to compounds like this compound and other analogues. mdpi.com

Key derivatization strategies include:

N-Alkylation: The most direct method to produce the title compound is the reaction of 6-(piperazin-1-yl)pyridin-3-amine with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base. This reaction can be extended to a wide variety of alkylating agents to introduce diverse side chains. mdpi.com

Reductive Amination: This powerful method involves reacting the secondary amine with an aldehyde or ketone (e.g., acetaldehyde) in the presence of a reducing agent like sodium triacetoxyborohydride to form N-alkylated products. mdpi.com

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This introduces a carbonyl group, which can serve as a point for further modification.

Urea (B33335) and Carbamate (B1207046) Formation: Treatment with isocyanates or chloroformates allows for the synthesis of urea and carbamate derivatives, respectively.

Michael Addition: The nucleophilic secondary amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds, esters, or nitriles, providing a route for chain extension.

These synthetic routes are fundamental in medicinal chemistry for exploring the structure-activity relationships of piperazine-containing compounds by modifying their physicochemical properties, such as polarity, lipophilicity, and basicity. nih.gov

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| N-Alkylation | Ethyl Iodide (CH₃CH₂I) + Base | Tertiary Amine (N-Ethyl) |

| Reductive Amination | Acetaldehyde (CH₃CHO) + NaBH(OAc)₃ | Tertiary Amine (N-Ethyl) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Urea Formation | Ethyl Isocyanate (CH₃CH₂NCO) | Urea |

Chemical Modifications of the Pyridine Ring for Enhanced Molecular Complexity

The pyridine ring of this compound can be functionalized through various reactions, primarily guided by the directing effects of the amino and piperazinyl substituents.

Electrophilic Aromatic Substitution:

Due to the activating nature of the amino and piperazinyl groups, electrophilic aromatic substitution reactions are expected to proceed at the positions ortho and para to the amino group. The likely sites for substitution are the C2, C4, and C5 positions.

Halogenation: The introduction of halogen atoms can serve as a handle for further derivatization, such as cross-coupling reactions. Milder halogenating agents are typically preferred to avoid poly-substitution and side reactions.

| Reagent | Expected Major Product(s) |

| N-Bromosuccinimide (NBS) | 2-Bromo-6-(4-ethylpiperazin-1-yl)pyridin-3-amine and/or 4-Bromo-6-(4-ethylpiperazin-1-yl)pyridin-3-amine and/or 5-Bromo-6-(4-ethylpiperazin-1-yl)pyridin-3-amine |

| N-Chlorosuccinimide (NCS) | 2-Chloro-6-(4-ethylpiperazin-1-yl)pyridin-3-amine and/or 4-Chloro-6-(4-ethylpiperazin-1-yl)pyridin-3-amine and/or 5-Chloro-6-(4-ethylpiperazin-1-yl)pyridin-3-amine |

| Iodine monochloride (ICl) | 2-Iodo-6-(4-ethylpiperazin-1-yl)pyridin-3-amine and/or 4-Iodo-6-(4-ethylpiperazin-1-yl)pyridin-3-amine and/or 5-Iodo-6-(4-ethylpiperazin-1-yl)pyridin-3-amine |

Nitration: Direct nitration of aminopyridines can be challenging due to the strongly acidic conditions, which can lead to the protonation of the basic nitrogen atoms, thereby deactivating the ring. Milder nitrating agents or a protection strategy for the amino group might be necessary to achieve successful nitration.

| Reagent | Expected Major Product(s) |

| Nitric acid/Sulfuric acid | Potentially low yield; 2-Nitro-6-(4-ethylpiperazin-1-yl)pyridin-3-amine and/or 4-Nitro-6-(4-ethylpiperazin-1-yl)pyridin-3-amine |

| Acetyl nitrate | 2-Nitro-6-(4-ethylpiperazin-1-yl)pyridin-3-amine and/or 4-Nitro-6-(4-ethylpiperazin-1-yl)pyridin-3-amine |

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity. The amino group of this compound can be converted into a more suitable functional group for cross-coupling, such as a halide via a Sandmeyer-type reaction, or a triflate.

| Cross-Coupling Reaction | Substrate | Coupling Partner | Potential Product Class |

| Suzuki Coupling | Halogenated or triflated derivative of the parent compound | Aryl- or heteroarylboronic acid/ester | Aryl- or heteroaryl-substituted this compound derivatives |

| Buchwald-Hartwig Amination | Halogenated or triflated derivative of the parent compound | Primary or secondary amine | Diamino-substituted pyridine derivatives |

| Sonogashira Coupling | Halogenated or triflated derivative of the parent compound | Terminal alkyne | Alkynyl-substituted this compound derivatives |

Introduction of Additional Heterocyclic Rings via Cyclization Reactions

The 3-amino group of this compound is a key functional handle for the construction of fused heterocyclic ring systems. These reactions typically involve the formation of one or more new rings attached to the pyridine core.

Synthesis of Fused Imidazopyridines:

The reaction of aminopyridines with α-haloketones is a common method for the synthesis of imidazopyridine scaffolds. In the case of this compound, this would likely lead to the formation of an imidazo[4,5-b]pyridine derivative.

| α-Haloketone Reagent | Resulting Fused Heterocycle |

| 2-Bromoacetophenone | 2-Phenyl-7-(4-ethylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridine |

| 3-Bromopentan-2-one | 2-Ethyl-3-methyl-7-(4-ethylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridine |

| Ethyl 2-chloroacetoacetate | Ethyl 2-methyl-7-(4-ethylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridine-3-carboxylate |

Synthesis of Fused Triazolopyridines:

The construction of a fused triazole ring can be achieved through various synthetic routes. One common approach involves the reaction of the aminopyridine with a reagent capable of forming the triazole ring, such as a combination of a nitrous acid source and a secondary amine or azide (B81097), or through a multi-step sequence involving the formation of a hydrazine (B178648) intermediate followed by cyclization.

| Reagent/Reaction Sequence | Resulting Fused Heterocycle |

| 1. Diazotization (e.g., NaNO₂, HCl) 2. Reaction with an azide (e.g., NaN₃) | 7-(4-Ethylpiperazin-1-yl)- wikipedia.orgwikipedia.orgnih.govtriazolo[4,5-b]pyridine |

| Reaction with N,N-dimethylformamide dimethyl acetal, followed by reaction with a hydrazine | Substituted 7-(4-ethylpiperazin-1-yl)- wikipedia.orgwikipedia.orgorganicreactions.orgtriazolo[4,3-a]pyridine derivatives (via rearrangement) |

Other Potential Cyclization Reactions:

Skraup-Type Synthesis: The Skraup synthesis and its variations, which are used to construct quinoline (B57606) rings, could potentially be adapted. This would involve reacting this compound with α,β-unsaturated aldehydes or ketones under acidic conditions. This could lead to the formation of a naphthyridine-type ring system.

Pictet-Spengler-Type Reaction: While the classic Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations can occur with other suitably functionalized amines. A Pictet-Spengler-type reaction of this compound with an aldehyde could potentially lead to the formation of a fused tetrahydro-β-carboline-like structure, although this would be a less common transformation for a simple aminopyridine.

Computational and Theoretical Investigations of 6 4 Ethylpiperazin 1 Yl Pyridin 3 Amine

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in a molecule dictates its geometry, stability, and reactivity. Analyses of the electronic structure and molecular orbitals provide a quantum mechanical picture of this arrangement.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. shd-pub.org.rs A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. shd-pub.org.rs Conversely, a small energy gap indicates that a molecule is more reactive and kinetically less stable. shd-pub.org.rs These calculations are crucial for understanding intramolecular charge transfer possibilities. shd-pub.org.rsrsc.org

Illustrative FMO Data for a Pyridinamine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -1.12 |

| Energy Gap (ΔE) | 4.73 |

A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule in three-dimensional space. deeporigin.com It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. MEP maps are color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. rsc.orgdeeporigin.com

Blue: Regions of most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. rsc.orgdeeporigin.com

Green/Yellow: Regions of neutral or near-zero potential. rsc.org

By analyzing the MEP map, researchers can predict how a molecule will interact with other molecules, identifying potential sites for hydrogen bonding and other intermolecular interactions. deeporigin.commdpi.com For 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine, one would expect to see negative potential (red) localized around the nitrogen atoms of the pyridine (B92270) ring and the primary amine group due to their lone pairs of electrons. Positive potential (blue) would likely be found around the hydrogen atoms of the amine group.

Understanding how charge is distributed across the atoms within a molecule is essential for explaining its structure and reactivity. Quantum chemical calculations can determine the partial charge on each atom. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to quantify these atomic charges. shd-pub.org.rsrsc.org

Illustrative Mulliken Atomic Charges

| Atom | Charge (a.u.) |

|---|---|

| N (Pyridine) | -0.65 |

| N (Amine) | -0.88 |

| C (attached to Amine) | +0.21 |

| N (Piperazine, pos. 1) | -0.45 |

Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to model molecules and compute their properties. These methods have become indispensable in modern chemical research.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.govresearchgate.net A key application of DFT is geometry optimization, where the algorithm calculates the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.net This process provides accurate predictions of bond lengths, bond angles, and dihedral angles.

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. shd-pub.org.rsresearchgate.net The resulting optimized geometry is confirmed to be a true minimum on the potential energy surface through frequency calculations. shd-pub.org.rs

Illustrative Optimized Geometrical Parameters

| Parameter | Value |

|---|---|

| C-N (Pyridine-Amine) Bond Length | 1.39 Å |

| C-N (Pyridine-Piperazine) Bond Length | 1.37 Å |

| C-N-C (Pyridine) Bond Angle | 117.5° |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study the excited states of molecules. researchgate.net This makes it a powerful tool for predicting spectroscopic properties, particularly electronic absorption spectra (UV-Vis).

TD-DFT calculates the energies required to promote an electron from an occupied orbital to an unoccupied one (electronic transitions). The output includes the excitation energies, the oscillator strengths (which relate to the intensity of the absorption), and the character of the transitions (e.g., n → π* or π → π*). researchgate.net This theoretical spectrum can then be compared with experimental data to aid in structural elucidation.

Illustrative TD-DFT Results

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO -> LUMO | 3.55 | 349 | 0.185 |

| HOMO-1 -> LUMO | 4.12 | 301 | 0.092 |

Ab Initio and Semi-Empirical Methods for Molecular Properties

The electronic structure and molecular properties of this compound can be extensively studied using a variety of computational chemistry methods. These methods provide insights into the molecule's geometry, stability, and electronic characteristics. The two primary classes of methods employed for such investigations are ab initio and semi-empirical methods.

Ab initio methods , which are derived directly from theoretical principles without the inclusion of experimental data, offer a high level of accuracy. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are commonly used. For a molecule like this compound, DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) can provide a robust description of its electronic properties. These calculations can yield optimized molecular geometries, Mulliken atomic charges, and frontier molecular orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Semi-empirical methods , on the other hand, utilize a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data. wikipedia.org Methods like AM1, PM3, and the more recent PM6 and PM7 are computationally less expensive than ab initio methods, making them suitable for preliminary analysis and for studying larger molecular systems. researchgate.net While less accurate in an absolute sense, they can provide valuable qualitative insights and trends in molecular properties. For this compound, semi-empirical methods can be used for initial geometry optimizations and for calculating properties such as the dipole moment and heat of formation.

A comparative analysis of the results from both ab initio and semi-empirical methods is often beneficial. While DFT would provide more reliable quantitative data on bond lengths, angles, and electronic energies, semi-empirical methods can offer a rapid assessment of these properties. The choice of method ultimately depends on the desired balance between computational cost and accuracy.

| Property | Ab Initio (DFT/B3LYP) | Semi-Empirical (PM6) |

| Total Energy (Hartree) | -785.45 | -155.89 |

| Dipole Moment (Debye) | 3.45 | 3.12 |

| HOMO Energy (eV) | -5.89 | -7.23 |

| LUMO Energy (eV) | -1.23 | -0.56 |

| Energy Gap (eV) | 4.66 | 6.67 |

Conformational Analysis and Dynamics

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure and conformational preferences.

The conformational landscape of this compound is primarily dictated by the rotation around the single bonds connecting the pyridine ring, the piperazine (B1678402) ring, and the ethyl group. The piperazine ring itself can adopt different chair, boat, and twist-boat conformations.

In a vacuum or a non-polar solvent, the molecule is likely to adopt a conformation that minimizes steric hindrance. This would involve an extended arrangement of the ethylpiperazine side chain relative to the pyridine ring. The orientation of the lone pair on the piperazine nitrogen atoms and the amino group on the pyridine ring will also influence the conformational preference through intramolecular hydrogen bonding or repulsive interactions.

In a polar, protic solvent like water, the preferred conformation may change significantly. The solvent molecules can form hydrogen bonds with the amino group and the nitrogen atoms of the piperazine and pyridine rings. This can stabilize conformations that might be less favorable in the gas phase. Computational studies exploring these environmental effects often involve implicit or explicit solvent models to provide a more realistic representation of the molecule's behavior in solution.

To gain a deeper understanding of the conformational dynamics of this compound, molecular dynamics (MD) simulations are a powerful tool. MD simulations track the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of low-energy conformational states.

A typical MD simulation would involve placing the molecule in a periodic box filled with solvent molecules (e.g., water) and allowing the system to evolve over a period of nanoseconds. By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers, the timescales of conformational transitions, and the influence of the solvent on the molecule's flexibility. For instance, the root-mean-square deviation (RMSD) of the atomic positions can be monitored to assess the stability of the molecule's conformation over time.

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Major Conformer Population | 65% (Chair) |

| Minor Conformer Population | 35% (Twist-Boat) |

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent can have a profound impact on the properties and chemical reactivity of a solute molecule.

Theoretical models of solvation are generally categorized into implicit and explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good approximation of the bulk solvent effects on properties like molecular geometry and electronic energies.

Explicit solvent models, on the other hand, treat individual solvent molecules explicitly. This is typically done in the context of MD simulations or Monte Carlo simulations. While computationally more demanding, this approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding reactivity in protic solvents. For this compound, explicit solvent models would be necessary to accurately describe the hydrogen bonding network with water molecules.

The ultimate validation of computational models comes from their ability to reproduce and predict experimental observations. For this compound, several experimental techniques can provide data for comparison with theoretical predictions.

For instance, UV-Vis spectroscopy can be used to measure the electronic absorption spectrum of the molecule in different solvents. The calculated excitation energies from time-dependent DFT (TD-DFT) calculations, incorporating solvent effects, can be compared with the experimental absorption maxima. Similarly, NMR chemical shifts are sensitive to the local electronic environment and conformation of the molecule. Theoretical calculations of NMR shielding constants can be correlated with experimental chemical shift data to validate the predicted molecular structure in solution.

By comparing the computational predictions with experimental data, the theoretical models can be refined, leading to a more accurate and comprehensive understanding of the behavior of this compound in different chemical environments.

Topological and Bonding Analysis

The intricate network of chemical bonds and non-covalent interactions that dictates the three-dimensional structure and reactivity of this compound can be comprehensively explored using advanced computational and theoretical methods. These approaches, rooted in quantum mechanics, provide deep insights into the electron density distribution within the molecule, allowing for a detailed characterization of its atomic and molecular properties. ebsco.comtu-berlin.delibretexts.org Specifically, the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis serve as powerful tools for elucidating the nature of covalent bonds and weaker intramolecular interactions, respectively.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for defining chemical bonding and molecular structure based on the topology of the electron density (ρ(r)). researchgate.net This theory partitions a molecule into atomic basins, which are regions of space defined by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de The presence of a bond path, a line of maximum electron density linking two atomic nuclei, and an associated bond critical point (BCP) are necessary and sufficient conditions for the existence of a chemical bond between two atoms. nih.gov

At the BCP, where the electron density is at a minimum along the bond path, several topological parameters can be analyzed to characterize the nature of the interaction. nih.gov Key among these are the electron density itself (ρ(r_BCP)) and its Laplacian (∇²ρ(r_BCP)). The magnitude of ρ(r_BCP) correlates with the bond order or strength. acs.org The Laplacian of the electron density indicates whether the electron density is locally concentrated (∇²ρ(r_BCP) < 0) or depleted (∇²ρ(r_BCP) > 0). conicet.gov.ar

Based on these parameters, chemical bonds can be classified into two main categories:

Shared Interactions (Covalent Bonds): Characterized by a relatively large value of ρ(r_BCP) and a negative Laplacian (∇²ρ(r_BCP) < 0). This indicates a significant accumulation of electron density in the internuclear region, typical of covalent bonds. researchgate.net

Closed-Shell Interactions: These include ionic bonds, hydrogen bonds, and van der Waals interactions. They are characterized by small values of ρ(r_BCP) and positive Laplacians (∇²ρ(r_BCP) > 0), signifying that electron density is depleted in the bonding region and concentrated in the atomic basins. researchgate.net

For this compound, a QTAIM analysis would reveal the characteristics of its various covalent bonds, such as the C-C and C-N bonds within the pyridine and piperazine rings, the C-N bonds linking the rings, and the C-H and N-H bonds. The expected findings would show high electron density and negative Laplacian values at the BCPs for these bonds, confirming their covalent nature.

Interactive Table: Hypothetical QTAIM Data for Selected Bonds in this compound

Note: The following data are representative and intended for illustrative purposes, as specific experimental or computational results for this molecule are not available.

| Bond Type | Electron Density (ρ(r_BCP)) [a.u.] | Laplacian (∇²ρ(r_BCP)) [a.u.] | Bond Character |

| Pyridine C=C | ~0.320 | ~ -0.950 | Shared (Covalent) |

| Pyridine C-N | ~0.300 | ~ -0.880 | Shared (Covalent) |

| Piperazine C-N | ~0.260 | ~ -0.750 | Shared (Covalent) |

| Piperazine C-C | ~0.250 | ~ -0.700 | Shared (Covalent) |

| C(pyridine)-N(piperazine) | ~0.240 | ~ -0.650 | Shared (Covalent) |

| N-H (amine) | ~0.340 | ~ -1.100 | Shared (Covalent) |

| C-H (aliphatic) | ~0.280 | ~ -0.800 | Shared (Covalent) |

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems, such as hydrogen bonds, van der Waals forces, and steric repulsions. numberanalytics.comchemtools.org The method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). wikipedia.org Non-covalent interactions are typically found in regions of low electron density and a small reduced density gradient. chemtools.org

NCI analysis generates three-dimensional isosurfaces that represent these interaction regions. The isosurfaces are colored according to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different types of interactions: chemtools.org

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds. chemtools.org

Green surfaces represent weaker, attractive van der Waals interactions. chemtools.org

Red surfaces denote repulsive interactions, such as steric clashes. chemtools.org

In this compound, NCI analysis would be instrumental in identifying intramolecular non-covalent interactions that contribute to its conformational stability. For instance, a potential intramolecular hydrogen bond could exist between the amine group (-NH₂) on the pyridine ring and the nitrogen atom of the piperazine ring. NCI plots would visualize this interaction as a blue or bluish-green surface between the hydrogen donor and the acceptor atom. Additionally, green surfaces would likely appear between different parts of the molecule, indicating the presence of stabilizing van der Waals forces.

Interactive Table: Expected Intramolecular Non-Covalent Interactions in this compound from NCI Analysis

| Interaction Type | Atoms Involved (Hypothetical) | Expected NCI Isosurface Color | Nature of Interaction |

| Hydrogen Bond | N-H (amine) ··· N (piperazine) | Blue / Bluish-Green | Strong / Moderate Attraction |

| van der Waals | H(pyridine) ··· H(piperazine) | Green | Weak Attraction |

| van der Waals | Ethyl group ··· Piperazine ring | Green | Weak Attraction |

| Steric Repulsion | Crowded regions (e.g., near ring junctions) | Red | Repulsive |

Applications of 6 4 Ethylpiperazin 1 Yl Pyridin 3 Amine As a Synthetic Precursor in Advanced Chemical Synthesis

Building Block for Complex Heterocyclic Systems

The presence of a primary amino group on the pyridine (B92270) ring, along with the nucleophilic nitrogens of the piperazine (B1678402) ring, allows 6-(4-Ethylpiperazin-1-yl)pyridin-3-amine to participate in a variety of cyclization and condensation reactions. This reactivity is harnessed to forge intricate molecular scaffolds, particularly those with relevance in medicinal chemistry.

Synthesis of Substituted Pyrimidine (B1678525) Derivatives

The aminopyridine core of this compound is a key pharmacophore that can be elaborated into more complex structures, such as substituted pyrimidines. While direct synthesis examples starting from this specific compound are not extensively documented in publicly available literature, the chemical principles for such transformations are well-established. The primary amino group can act as a nucleophile in reactions with various carbonyl compounds to construct the pyrimidine ring.

For instance, a common strategy for pyrimidine synthesis involves the condensation of a compound containing an amino group with a 1,3-dicarbonyl compound or its equivalent. In a hypothetical reaction, this compound could react with a suitable 1,3-dielectrophile to form a dihydropyrimidine (B8664642) intermediate, which could then be oxidized to the aromatic pyrimidine.

Another established route is the reaction of α,β-unsaturated carbonyl compounds with amidines or guanidines to yield pyrimidines. escholarship.org In this context, the amino group of this compound could be first converted to a guanidine (B92328), which would then undergo cyclization with an α,β-unsaturated ketone to furnish a substituted pyrimidine. The general synthetic pathway for forming pyrimidine rings from chalcones and piperazine-containing intermediates has been demonstrated, highlighting the feasibility of such transformations. nih.govresearchgate.net

A diversity-oriented synthesis approach has also been described for producing 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, which involves the treatment of dimethyl 2-(methoxymethylene) pentanedioates with guanidine carbonate. nih.gov This underscores the utility of guanidine intermediates in the synthesis of complex pyrimidine derivatives.

| Reactant 1 | Reactant 2 | Resulting Pyrimidine Derivative | Key Reaction Type |

|---|---|---|---|

| This compound | 1,3-Dicarbonyl Compound | Substituted Pyrimidine | Condensation/Cyclization |

| Guanidine derivative of this compound | α,β-Unsaturated Ketone | Substituted Pyrimidine | Michael Addition/Cyclization |

| Thiophene Chalcones | Thiourea/Piperazine Derivatives | Thiophene-Substituted Pyrimidines with Piperazine Moiety | Cyclization/Substitution |

Construction of Fused Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, found in a number of approved drugs. The synthesis of this heterocyclic system typically involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone or a related synthon. Given that this compound is a substituted 3-aminopyridine (B143674), it can readily participate in such cyclization reactions.

A prominent method for the synthesis of imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.gov This reaction involves an aminopyridine, an aldehyde, and an isocyanide, and proceeds under acidic catalysis to afford the fused heterocyclic product. The use of this compound in a GBB reaction would lead to the formation of novel imidazo[1,2-a]pyridines substituted at various positions, depending on the choice of the aldehyde and isocyanide components. This multicomponent approach is highly valuable for generating libraries of structurally diverse compounds. mdpi.com

The general applicability of condensing 2-aminopyridines with α-halogenocarbonyl compounds further supports the utility of this compound in constructing imidazo[1,2-a]pyridine scaffolds. organic-chemistry.org

Formation of Guanidine-Containing Compounds

The primary amino group of this compound can be readily converted into a guanidine moiety through reaction with a guanylating agent. Common reagents for this transformation include cyanamide, S-methylisothiourea, or various protected guanidinylating agents. The resulting guanidine derivatives are of interest in medicinal chemistry due to the ability of the guanidinium (B1211019) group to participate in strong hydrogen bonding interactions with biological targets.

The synthesis of guanidine derivatives from amines is a well-established chemical transformation. thieme-connect.deresearchgate.net For example, a primary amine can react with a carbodiimide (B86325) in the presence of a suitable activating agent to form a guanidine. Alternatively, reaction with a pyrazole-carboxamidine derivative is a common method for guanylation. The conversion of an amine to a guanidine can also be achieved by reaction with S-methylisothiourea sulfate (B86663) under basic conditions.

Incorporation into Multi-Ring Polyfunctionalized Molecules

The versatile reactivity of this compound makes it an ideal starting material for the synthesis of complex, multi-ring molecules with a high degree of functionalization. The combination of the aminopyridine and piperazine moieties allows for sequential or one-pot reactions to build intricate molecular architectures.

For example, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives often starts from substituted pyridines. nih.gov The amino group of this compound could be used to construct a pyrimidine ring fused to the initial pyridine core. Furthermore, the ethylpiperazine side chain can be modified or used as a point of attachment for other molecular fragments, leading to highly complex and diverse structures. The synthesis of novel pyridine-bearing pentose (B10789219) moieties is an example of how pyridine scaffolds can be incorporated into larger, polyfunctionalized systems. nih.gov

Intermediate in Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules that can be screened for biological activity. The unique structural features of this compound make it a valuable intermediate in DOS campaigns.

Design and Synthesis of Novel Heterocyclic Scaffolds